![molecular formula C15H14ClFN2O3S2 B5709217 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine, also known as TCS 1102, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. TCS 1102 has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 has been studied for its potential use as a therapeutic agent for a variety of diseases. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that this compound 1102 may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, this compound 1102 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound 1102 can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models. Additionally, this compound 1102 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 in lab experiments is that it has been shown to have a relatively low toxicity profile. This makes it a potentially useful compound for in vitro and in vivo studies. However, one limitation of using this compound 1102 is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102. One area of interest is the development of more water-soluble analogs of this compound 1102, which could make it easier to administer in certain experimental settings. Another area of interest is the investigation of this compound 1102's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1102 and its potential applications in the treatment of cancer and inflammation.
合成法
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine 1102 involves a multi-step process that begins with the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. The resulting compound is then reacted with piperazine to form 1-(5-chloro-2-thienyl)piperazine. This compound is then reacted with 3-fluorobenzoyl chloride to form the final product, this compound 1102.
特性
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-13-4-5-14(23-13)24(21,22)19-8-6-18(7-9-19)15(20)11-2-1-3-12(17)10-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKDNXLZIENOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

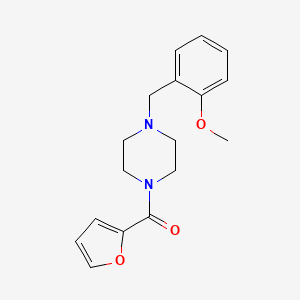
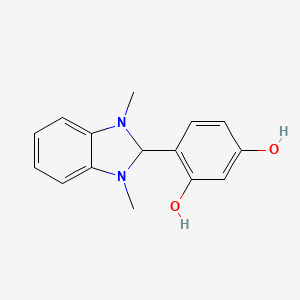
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)
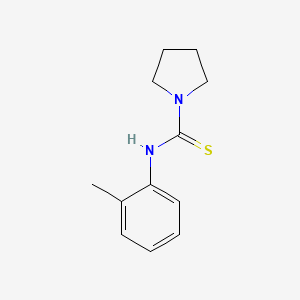


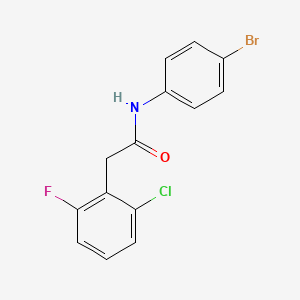
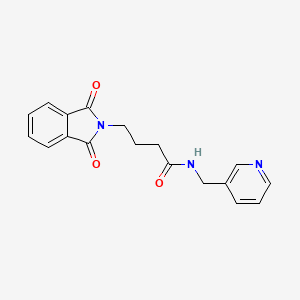
![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)